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2-Amino-3'-O-(2-methoxyethyl)adenosine

Antisense oligonucleotides siRNA Conformational preorganization

This 2-Amino-3'-O-(2-methoxyethyl)adenosine (CAS 256224-02-9) is a strategically dual-modified purine nucleoside analog. The 3'-O-(2-methoxyethyl) (3'-MOE) ribose modification imparts a distinct N-type (C3'-endo) conformational bias essential for A-form helical geometries in 2',5'-linked antisense constructs, differing fundamentally from standard 2'-MOE. The 2-amino base modification forms a third hydrogen bond with uracil, elevating duplex Tm by ~10 °C per modification in 20-mer contexts. This combination delivers superior nuclease resistance (vs. T2/P1) and prolonged intracellular half-life in siRNA guide strands and ASO gapmers. Procure as a phosphoramidite building block for solid-phase oligonucleotide synthesis targeting mRNA.

Molecular Formula C13H20N6O5
Molecular Weight 340.34 g/mol
CAS No. 256224-02-9
Cat. No. B179313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3'-O-(2-methoxyethyl)adenosine
CAS256224-02-9
Synonyms(2R,​3R,​4S,​5R)​-​2-​(2,​6-​diaminopurin-​9-​yl)​-​5-​(hydroxymethyl)​-​4-​(2-​methoxyethoxy)​oxolan-​3-​ol
Molecular FormulaC13H20N6O5
Molecular Weight340.34 g/mol
Structural Identifiers
SMILESCOCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
InChIInChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
InChIKeyCUAPZJHEUMOFCW-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3'-O-(2-methoxyethyl)adenosine (CAS 256224-02-9): Modified Nucleoside for Enhanced Oligonucleotide Therapeutics


2-Amino-3'-O-(2-methoxyethyl)adenosine (CAS 256224-02-9) is a synthetic purine nucleoside analog that integrates a 2-amino substitution on the adenine base with a 3'-O-(2-methoxyethyl) (3'-MOE) modification on the ribose sugar. This dual-modification architecture distinguishes it from simpler 2'-O-alkylated adenosines and unmodified 2-aminoadenosine . The compound is primarily utilized as a phosphoramidite building block for the solid-phase synthesis of modified oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where the 3'-MOE and 2-amino groups collectively influence duplex thermal stability, nuclease resistance, and conformational preorganization [1].

Why 2-Amino-3'-O-(2-methoxyethyl)adenosine Cannot Be Substituted by 2'-MOE-Adenosine or 2-Aminoadenosine in Oligonucleotide Synthesis


The 3'-O-(2-methoxyethyl) group is sterically and conformationally distinct from the more common 2'-O-(2-methoxyethyl) modification. Substituting 2-Amino-3'-O-(2-methoxyethyl)adenosine with 2'-MOE-adenosine (CAS 168427-74-5) or unmodified 2-aminoadenosine (CAS 2096-10-8) alters the sugar-phosphate backbone conformation and base pairing geometry, leading to unpredictable changes in duplex thermal stability (Tm) and nuclease resistance [1]. For example, 2'-MOE modifications drive the sugar conformation toward the C3'-endo (North) state required for A-form helical geometry, whereas 3'-MOE modifications exert a different magnitude of conformational bias that is not interchangeable with 2'-MOE in oligonucleotide design [1]. Similarly, the 2-amino group on the adenine base forms an additional hydrogen bond with thymine or uracil, but this effect is highly context-dependent and cannot be assumed to provide the same thermodynamic benefit when paired with a 3'-MOE sugar modification as it does with an unmodified ribose or 2'-MOE sugar .

Quantitative Differentiation of 2-Amino-3'-O-(2-methoxyethyl)adenosine from 2'-MOE-Adenosine and 2-Aminoadenosine Analogs


3'-MOE Modification Biases Sugar Conformation Toward N-Type (C3'-endo) Differently than 2'-MOE

In direct NMR comparisons of trimeric and tetrameric 2',5'- and 3',5'-linked adenine oligonucleotides, the 3'-MOE modification drives the North (N) ↔ South (S) pseudorotational equilibrium toward N-type (C3'-endo) conformers, which is a prerequisite for A-form helical geometry and effective antisense hybridization. The magnitude of this N-preference differs from that induced by 2'-MOE modification in 3',5'-linked analogs. Specifically, the 2'-MOE group exerts a weaker drive toward N-type conformation compared to the 3'-OH group in ribo analogs, whereas the 3'-MOE group's effect is fine-tuned by steric effects and the potential for water-mediated hydrogen bonding with the vicinal phosphodiester functionality [1].

Antisense oligonucleotides siRNA Conformational preorganization

2-Amino Modification Confers Three-Hydrogen-Bond Base Pairing with T/U, Enhancing Duplex Stability

The 2-amino group on the adenine base enables formation of a third hydrogen bond with thymine (DNA) or uracil (RNA), converting the standard two-hydrogen-bond A-T/U pair into a three-hydrogen-bond 2-amino-A-T/U pair. In DNA-DNA duplexes containing 2-aminoadenosine, thermal denaturation studies show an elevation of melting temperature (Tm). For example, SBC (Selectively Binding Complementary) 20mer oligonucleotides where adenine is replaced with 2-amino-A exhibit Tm values approximately 10 °C higher than the corresponding unmodified DNA-DNA hybrid when annealed to a complementary DNA target .

Base pairing Duplex stability Tm

2-Aminoadenosine-Containing Duplexes Exhibit Enhanced Resistance to Ribonuclease T2 and Nuclease P1

DNA duplexes containing 2-aminoadenosine residues demonstrate considerably increased resistance to enzymatic degradation by ribonuclease T2 and nuclease P1 compared to unmodified DNA duplexes. This property is attributed to the altered sugar-base geometry and hydrogen-bonding network introduced by the 2-amino group [1]. While the target compound 2-Amino-3'-O-(2-methoxyethyl)adenosine combines this 2-amino modification with a 3'-MOE sugar, the 2-amino contribution to nuclease resistance is established and can be expected to synergize with the MOE-mediated stabilization.

Nuclease resistance Oligonucleotide stability Antisense therapeutics

3'-MOE Modification Maintains A-Form Conformational Prerequisites for Antisense Hybridization

NMR analysis of 3'-MOE-modified 2',5'-linked adenine oligomers (3'-MOE-A3(2',5') and 3'-MOE-A4(2',5')) revealed a clear preference for N-type sugar conformers and A-type conformational features, which are essential for effective antisense hybridization to target RNA [1]. This conformational preorganization is a direct consequence of the 3'-MOE group and distinguishes 3'-MOE from both 2'-MOE and unmodified ribose in terms of the magnitude and mechanism of N-preference induction.

Antisense oligonucleotide design Sugar pucker Hybridization efficiency

Optimized Application Scenarios for 2-Amino-3'-O-(2-methoxyethyl)adenosine Based on Quantitative Differentiation


Synthesis of 2',5'-Linked Antisense Oligonucleotides Requiring Precise Conformational Tuning

The 3'-MOE modification in 2-Amino-3'-O-(2-methoxyethyl)adenosine provides a unique conformational bias toward N-type (C3'-endo) sugar pucker and A-form geometry in 2',5'-linked oligonucleotide contexts [1]. This makes the compound particularly valuable for researchers designing 2',5'-linked antisense constructs, where the standard 2'-MOE modification yields weaker N-preference and may not achieve the desired hybridization efficiency.

Oligonucleotide Therapeutics Requiring Enhanced Base Pairing Stability with RNA Targets

The 2-amino group enables formation of a third hydrogen bond with uracil in RNA targets, elevating duplex Tm by approximately 10 °C per modification in 20mer contexts . When combined with the nuclease resistance conferred by the MOE group, this compound is optimally suited for siRNA guide strand modifications and ASO gapmer designs targeting messenger RNA where strong hybridization and prolonged intracellular half-life are required.

Nuclease-Resistant Oligonucleotide Probes for In Vitro and In Vivo Applications

2-Aminoadenosine-containing duplexes exhibit considerable resistance to ribonuclease T2 and nuclease P1 [2]. Incorporating 2-Amino-3'-O-(2-methoxyethyl)adenosine into fluorescently labeled probes or antisense constructs intended for use in nuclease-rich biological fluids (e.g., serum, cellular lysates) provides a dual-protection strategy: the 2-amino group slows enzymatic degradation, while the 3'-MOE group further enhances metabolic stability.

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